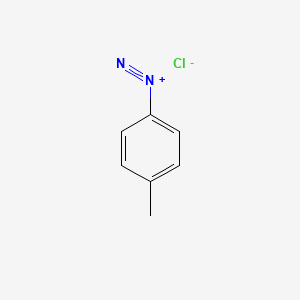

Benzenediazonium, 4-methyl-, chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzenediazonium, 4-methyl-, chloride (C₇H₇ClN₂), also known as 4-methylbenzenediazonium chloride, is a diazonium salt featuring a methyl group (-CH₃) at the para position of the benzene ring. Diazonium salts are highly reactive intermediates in organic synthesis, widely used in the production of azo dyes, pharmaceuticals, and fine chemicals via coupling or substitution reactions . The methyl substituent modulates the compound’s electronic and steric properties, influencing its stability and reactivity compared to unsubstituted benzenediazonium chloride or derivatives with other functional groups.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Stability and Reactivity

Benzenediazonium Chloride (Parent Compound)

- Molecular Formula : C₆H₅ClN₂

- Stability : Stable at 0–5°C but decomposes upon warming, releasing nitrogen gas. Soluble in water but sensitive to hydrolysis .

- Reactivity: Undergoes Sandmeyer reactions (e.g., with CuCl/HCl to form chlorobenzene) and coupling reactions with aromatic amines or phenols .

4-Methylbenzenediazonium Chloride

- Molecular Formula : C₇H₇ClN₂

- Stability : The electron-donating methyl group enhances stability slightly compared to the parent compound by inductive effects, though it remains less stable than salts with stronger electron-donating groups (e.g., -OCH₃ or -N(CH₃)₂) .

- Reactivity : Participates in azo coupling reactions, as demonstrated in the synthesis of thiazolo[4,5-d]thiazole derivatives. The methyl group directs electrophilic substitution to the ortho and para positions of coupling partners .

4-Methoxybenzenediazonium Chloride

- Molecular Formula : C₇H₇ClN₂O

- Stability : The methoxy group (-OCH₃) provides resonance stabilization, significantly enhancing stability compared to the methyl derivative. This allows for broader synthetic utility under milder conditions .

- Reactivity : Electron-rich due to resonance donation, facilitating coupling reactions with electron-deficient aromatics. Used in synthesizing azo dyes and pharmaceutical intermediates .

4-Chlorobenzenediazonium Chloride

- Molecular Formula : C₆H₄Cl₂N₂

- Stability : The electron-withdrawing chloro group (-Cl) reduces stability by destabilizing the diazonium ion. Requires stricter low-temperature handling .

- Reactivity : Primarily used in electrophilic substitutions where the -Cl directs meta substitution. Exhibits lower inhibitory activity in enzymatic studies compared to methyl or methoxy derivatives .

Comparative Data Table

Positional and Steric Effects

- Substituent Position : In benzenediazonium salts, substituent position critically impacts reactivity. For example, adding a second methyl group at the ortho or meta positions (e.g., 2-methyl or 3-methyl derivatives) can enhance inhibitory activity in enzymatic systems, as seen in thiazolo[4,5-d]thiazole synthesis .

- Steric Hindrance: Bulky substituents (e.g., -N(CH₃)₂ in 4-(dimethylamino)benzenediazonium chloride) reduce coupling efficiency but improve stability, whereas smaller groups like -CH₃ balance reactivity and stability .

Eigenschaften

CAS-Nummer |

2028-84-4 |

|---|---|

Molekularformel |

C7H7ClN2 |

Molekulargewicht |

154.6 g/mol |

IUPAC-Name |

4-methylbenzenediazonium;chloride |

InChI |

InChI=1S/C7H7N2.ClH/c1-6-2-4-7(9-8)5-3-6;/h2-5H,1H3;1H/q+1;/p-1 |

InChI-Schlüssel |

ITDKGJIKBWSABM-UHFFFAOYSA-M |

SMILES |

CC1=CC=C(C=C1)[N+]#N.[Cl-] |

Kanonische SMILES |

CC1=CC=C(C=C1)[N+]#N.[Cl-] |

Synonyme |

4-methylbenzenediazonium 4-methylbenzenediazonium chloride 4-methylbenzenediazonium sulfate (1:1) salt 4-methylbenzenediazonium sulfate (2:1) salt 4-methylbenzenediazonium tetrafluoroborate salt 4-methylbenzenediazonium triiodide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.